molecular formula C19H18FN5O2S B2727877 N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 1904224-43-6

N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2727877
CAS No.: 1904224-43-6
M. Wt: 399.44
InChI Key: HLHCKDIAPFVSQX-UHFFFAOYSA-N
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Description

N-((4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule featuring a 4H-1,2,4-triazole core substituted with a 4-fluorophenyl group at the 4-position and a methyl-linked isonicotinamide moiety at the 3-position. The isonicotinamide group is further modified with a tetrahydrothiophen-3-yloxy substituent at the 2-position. This compound’s structure combines heterocyclic, fluorinated aromatic, and sulfur-containing motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or GPCR modulators) . Its design likely aims to optimize binding affinity, metabolic stability, and solubility through strategic substituent placement.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c20-14-1-3-15(4-2-14)25-12-23-24-17(25)10-22-19(26)13-5-7-21-18(9-13)27-16-6-8-28-11-16/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHCKDIAPFVSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazole ring , which enhances biological activity through hydrogen bonding and protease resistance.
  • An isonicotinamide moiety , which is often associated with antimicrobial properties.
  • A tetrahydrothiophene group , contributing to its lipophilicity and possibly enhancing its pharmacokinetic profile.

Anticancer Properties

Research has demonstrated that compounds containing triazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of various cancer cell lines, such as:

  • HeLa (cervical cancer)
  • CEM (human T lymphocyte)
  • L1210 (murine leukemia)

In vitro studies indicated that the presence of the triazole moiety in similar compounds resulted in lower IC50 values compared to their non-triazole counterparts, suggesting enhanced potency against cancer cells .

Compound NameCell LineIC50 (μM)
Triazole Derivative AHeLa9.6 ± 0.7
Parent Compound BHeLa41 ± 3
Triazole Derivative CCEM6.0

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity due to the presence of both the triazole and isonicotinamide functionalities. Studies have shown that triazole derivatives can exhibit antifungal properties and may be effective against resistant strains of bacteria. The mechanism often involves disruption of cell membrane integrity or inhibition of critical metabolic pathways.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed in related compounds.
  • Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of similar triazole-containing compounds:

  • Compound FA030 : This analog displayed potent antienzymatic activity against recombinant Abl kinase and showed promise in overcoming resistance in chronic myelogenous leukemia models .
  • Triazole Derivative D : Demonstrated significant anti-inflammatory effects by modulating cytokine release in animal models, indicating potential therapeutic applications beyond oncology .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several 4H-1,2,4-triazole derivatives reported in the literature. Key analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound 4H-1,2,4-triazole - 4-(4-Fluorophenyl)
- 3-(Methylisonicotinamide)
- 2-(Tetrahydrothiophen-3-yloxy)
- Fluorophenyl
- Tetrahydrothiophen-oxy
- Amide
N/A
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) 4H-1,2,4-triazole - 4,5-Bis(4-fluorophenyl)
- 3-Thioacetamide
- 4-Bromophenyl
- Thioether
- Bromophenyl
N-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9e) 4H-1,2,4-triazole - 4-(4-Fluorophenyl)
- 5-Phenyl
- 3-Thioacetamide
- Dual fluorophenyl
- Thioether
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8) 4H-1,2,4-triazole - 4-Cyclopropylnaphthalenyl
- 3-Thioacetate
- Naphthalene
- Ester

Key Structural Differences :

  • Substituent Diversity : The target compound’s tetrahydrothiophen-3-yloxy group is unique compared to thioether (e.g., 9c, 9e) or ester (e.g., 8) substituents in analogues. This group may enhance solubility due to its oxygen atom and cyclic thioether conformation .
  • Amide vs. Thioether Linkage : The isonicotinamide group replaces thioether or ester linkages seen in analogues, possibly improving hydrogen-bonding capacity .

Comparison with Analogues :

  • Yield and Purity : Triazole derivatives in and report yields of 60–71%, comparable to typical triazole syntheses. The target compound’s tetrahydrothiophen group may require optimized reaction conditions to avoid side reactions.
  • Purification : Analogues in –5 were purified via silica chromatography, suggesting similar methods for the target compound .
Physicochemical and Spectral Properties
Property Target Compound (Expected) 9c 9e
Melting Point 210–230°C (predicted) 219.3°C 220.1°C
IR ν(C=O) ~1680 cm⁻¹ (amide) 165.7 ppm (13C NMR, amide) 165.8 ppm (13C NMR, amide)
1H NMR (Aromatic) 7.5–8.5 ppm (fluorophenyl + pyridine) 7.58–7.47 ppm (multiplet) 7.64–7.37 ppm (multiplet)
Solubility Moderate (DMSO > water) Low (DMSO) Low (DMSO)

Insights :

  • The tetrahydrothiophen-3-yloxy group may lower the melting point compared to bromophenyl analogues (e.g., 9c: 219.3°C) due to reduced crystallinity.
  • The amide carbonyl signal in IR (~1680 cm⁻¹) aligns with analogues in .

Preparation Methods

Preparation of 1,2,4-Triazole Core

The 1,2,4-triazole core represents a critical structural element of the target molecule. Multiple synthetic routes can be employed to construct this heterocyclic system, with the cyclization of substituted thiosemicarbazides being particularly effective.

A general synthetic pathway involves:

  • Formation of thiosemicarbazides from appropriate hydrazides and isothiocyanates
  • Cyclization under basic conditions to form 1,2,4-triazole-5-thiones

The synthesis begins with the reaction of a suitable carboxylic acid hydrazide with 4-fluorophenyl isothiocyanate to form a thiosemicarbazide intermediate, which undergoes cyclization in alkaline medium to yield the desired triazole structure.

A standard procedure involves:

  • Dissolving the hydrazide (10 mmol) in ethanol (30 mL)
  • Adding 4-fluorophenyl isothiocyanate (10 mmol)
  • Refluxing for 4 hours (conventional method) or microwave irradiation for 2 minutes
  • Recrystallization from ethanol to obtain the thiosemicarbazide

The cyclization typically proceeds as follows:

  • The thiosemicarbazide (10 mmol) is dissolved in 10% aqueous sodium hydroxide (100 mL)
  • The mixture is refluxed for 4 hours or subjected to microwave irradiation for 3 minutes
  • After cooling, the solution is acidified with hydrochloric acid to precipitate the product
  • The crude product is recrystallized from ethanol

The microwave-assisted approach significantly reduces reaction time while often improving yields. For example, research has demonstrated that microwave irradiation can reduce the reaction time from 4 hours to just 2-3 minutes, with yield improvements of approximately 10%.

Functionalization at the 3-Position

For the target compound, introducing a hydroxymethyl group at the 3-position of the triazole is essential, as this will later be converted to the required amine for amide coupling. The structure [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanol serves as a key intermediate in this synthesis pathway.

The functionalization can be achieved through:

  • S-alkylation of the 1,2,4-triazole-5-thione using appropriate alkylating agents
  • Conversion of the resulting thioether to the desired hydroxymethyl functionality

A typical procedure involves:

  • Reacting the 4-(4-fluorophenyl)-4H-1,2,4-triazole-5-thione with an alkylating agent such as propargyl bromide in the presence of a base like triethylamine
  • Further transformation to introduce the hydroxymethyl group through appropriate functional group interconversions

The spectroscopic data for [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanol includes:

  • IUPAC Name: (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol
  • InChI Key: RCKOPISVBNTFBH-UHFFFAOYSA-N
  • Purity standard: 95%

Conversion to Amine Derivative

The hydroxymethyl group at the 3-position must be converted to an amine to enable amide coupling with the isonicotinamide component. This transformation typically involves:

  • Conversion of the hydroxyl group to a suitable leaving group
  • Nucleophilic substitution with azide
  • Reduction of the azide to the primary amine

Table 1: Key reaction conditions for conversion of hydroxymethyl to amine

Step Reagents Conditions Expected Yield
Tosylation p-toluenesulfonyl chloride, pyridine 0°C to RT, 4-6h 85-90%
Azide substitution Sodium azide, DMF 80°C, 8-12h 80-85%
Reduction H2/Pd-C or PPh3/H2O RT, 4-12h 85-95%

These reaction conditions are based on established synthetic methodologies for similar transformations in heterocyclic systems.

Synthesis of 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Component

Preparation of Tetrahydrothiophene Derivatives

The tetrahydrothiophene moiety represents another crucial structural element of the target molecule. Various approaches exist for the synthesis of tetrahydrothiophene derivatives, with several applicable to the preparation of tetrahydrothiophen-3-ol.

Based on available methodologies, a potential synthetic route involves:

  • Preparation of appropriate thiophene precursors
  • Selective reduction to form the tetrahydrothiophene ring
  • Introduction of the hydroxyl group at the 3-position

The synthesis of tetrahydrothiophene derivatives typically begins with appropriate thiophene starting materials. A general procedure includes:

  • Reaction of 2-thiophene ethylamine with formaldehyde at 50-55°C for 20-30 hours
  • Extraction with dichloroethane and washing with saturated brine
  • Evaporation under reduced pressure to obtain the imine intermediate

Further steps may include:

  • Addition of ethanolic hydrogen chloride (25-30%)
  • Heating to 65-75°C for 4-8 hours
  • Addition of activated carbon, filtration, and recrystallization

This methodology can be adapted for the synthesis of tetrahydrothiophen-3-ol by introducing appropriate modifications to the reaction conditions and reagents.

Synthesis of Isonicotinamide Derivatives

The isonicotinamide component requires careful functionalization at the 2-position to enable the formation of the ether linkage with the tetrahydrothiophene moiety. Several approaches can be employed for the synthesis of appropriately substituted isonicotinamide derivatives.

A potential synthetic route involves:

  • Starting with isonicotinic acid hydrazide or related precursors
  • Introducing the 2-hydroxy functionality through appropriate chemical transformations
  • Converting to the amide through standard methodologies

A typical procedure might include:

  • Reaction of isonicotinic acid hydrazide with carbon disulfide in alkaline conditions
  • Addition of hydrazine hydrate to form 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazol
  • Further transformations to introduce the required functionality at the 2-position

Information about 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide indicates that this compound can be synthesized through specific chemical reactions involving nicotinic acid derivatives and tetrahydrothiophene-3-ol, typically requiring controlled conditions and specific reagents to achieve high yield and purity.

Formation of the Ether Linkage

The formation of the ether linkage between tetrahydrothiophen-3-ol and the 2-position of the isonicotinamide requires appropriate reaction conditions. Potential methodologies include:

  • Mitsunobu reaction between tetrahydrothiophen-3-ol and 2-hydroxyisonicotinamide
  • Nucleophilic aromatic substitution using an activated 2-haloisonicotinamide
  • Copper-catalyzed etherification

Table 2: Strategies for ether linkage formation

Method Reagents Conditions Advantages Limitations
Mitsunobu DEAD/DIAD, PPh3 THF, 0°C to RT Proceeds under mild conditions Produces byproducts requiring purification
Nucleophilic substitution K2CO3, DMF 80-100°C, 12-24h Direct approach using readily available bases May require high temperatures
Cu-catalyzed Cu(I) catalyst, base Dioxane, 80-100°C Effective for challenging substrates Requires transition metal catalysts

The choice of method depends on the specific requirements of the synthesis, including scale, available reagents, and purification considerations.

Final Coupling Strategy

Amide Bond Formation

The final step in the synthesis involves the formation of an amide bond between the 4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl-methylamine and 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid. Standard amide coupling methodologies can be employed for this transformation.

A general procedure would involve:

  • Activation of the carboxylic acid using appropriate coupling reagents
  • Addition of the amine component in the presence of a suitable base
  • Optimization of reaction conditions to maximize yield and purity

Typical amide coupling conditions include:

  • Activation with EDC/HOBt, HATU, or PyBOP in DMF or DCM
  • Addition of a tertiary amine base such as triethylamine or DIPEA
  • Stirring at room temperature for 8-24 hours
  • Purification by column chromatography or recrystallization

Optimization of Reaction Parameters

The complex nature of both coupling partners necessitates careful optimization of reaction conditions to achieve high yields and purity. Key parameters to consider include:

Table 3: Optimization parameters for final amide coupling

Parameter Options to Evaluate Effect on Reaction
Coupling Reagent EDC/HOBt, HATU, PyBOP, TBTU Different reagents provide varying activation efficiency and minimize side reactions
Solvent DMF, DCM, THF, ACN Solubility of both components affects reaction rate and efficiency
Base TEA, DIPEA, NMM, Pyridine Base strength and nucleophilicity impact reaction progression
Temperature 0°C, RT, 40°C Higher temperatures increase rate but may promote side reactions
Concentration 0.1M, 0.5M, 1.0M Optimal concentration balances reaction efficiency and solubility

These parameters should be systematically varied to identify optimal conditions for the specific system.

Purification and Characterization

Purification of the final compound is essential for obtaining high-quality material for further applications. Common purification techniques include:

  • Column chromatography using optimized solvent systems
  • Recrystallization from appropriate solvents
  • Preparative HPLC for final purification

Comprehensive characterization of the final compound should include:

  • 1H and 13C NMR spectroscopy to confirm structural elements
  • Mass spectrometry to verify molecular weight and formula
  • IR spectroscopy to identify key functional groups
  • HPLC analysis to determine purity (target ≥95%)

Alternative Synthetic Approaches

Convergent versus Linear Strategies

For complex molecules like this compound, both convergent and linear synthetic strategies can be considered.

Table 4: Comparison of synthetic strategies

Strategy Advantages Disadvantages Suitability
Convergent - Independent optimization of building blocks
- Potentially higher overall yield
- Simplified purification of intermediates
- Challenging final coupling
- May require protecting groups
Highly suitable due to distinct structural components
Linear - Fewer total steps
- Potential for one-pot procedures
- Fewer protecting groups
- Lower overall yield
- Challenging purification of late-stage intermediates
Less suitable due to complexity

Based on this analysis, a convergent approach is recommended for the synthesis of the target compound.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate many of the reactions involved in the synthesis of the target compound. Research has demonstrated substantial time savings and potential yield improvements for several key transformations.

Table 5: Comparison of conventional and microwave-assisted methods

Reaction Conventional Time Microwave Time Yield Improvement
Thiosemicarbazide formation 4 hours 2 minutes ~10% increase
Triazole cyclization 4 hours 3 minutes ~5% increase
Amide coupling 8-16 hours 10-30 minutes Variable

These improvements in reaction efficiency make microwave-assisted synthesis an attractive option for preparing the target compound and related derivatives.

One-Pot Methodologies

Several of the synthetic steps described can potentially be combined into one-pot procedures to improve efficiency and reduce purification steps. Research has demonstrated that 1,2,4-triazole-5-thione derivatives can be synthesized via a one-pot, two-step process involving the addition of isothiocyanates to substituted hydrazides in ethanol, followed by refluxing in sodium hydroxide solution.

This approach offers several advantages:

  • Reduced reaction time and solvent usage
  • Higher overall yields
  • Simplified purification procedures
  • Environmentally friendlier process using water and ethanol as solvents

Stability and Quality Control Considerations

Stability Assessment

The stability of this compound under various conditions is crucial for storage and application considerations. Stability studies should evaluate:

  • Thermal stability at different temperatures
  • pH stability across acidic, neutral, and basic conditions
  • Photostability under various light exposures
  • Long-term storage stability in different formulations

These assessments should utilize HPLC, NMR, and other analytical techniques to monitor potential degradation pathways.

Purity Standards

Based on established standards for similar compounds, the final product should meet or exceed 95% purity as determined by HPLC analysis. Quality control measures should include:

  • HPLC analysis with appropriate detection methods
  • NMR spectroscopy to confirm structural integrity
  • Mass spectrometry to verify molecular composition
  • Elemental analysis to confirm empirical formula

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the identity and purity of the target compound. Expected spectroscopic features include:

  • 1H NMR: Characteristic signals for triazole C-H, aromatic protons of 4-fluorophenyl group, methylene protons, tetrahydrothiophene ring protons, and pyridine ring protons
  • 13C NMR: Signals corresponding to all carbon environments in the molecule
  • Mass spectrometry: Molecular ion peak and characteristic fragmentation pattern
  • IR spectroscopy: Characteristic absorption bands for amide C=O, C-F, C-N, and other functional groups

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